Benzenesulfonic acid, 4-methyl-, zinc salt
Overview
Description
Benzenesulfonic acid, 4-methyl-, zinc salt is a useful research compound. Its molecular formula is C14H14O6S2Zn and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It’s known that zinc ions can act as a lewis acid, meaning they can accept a pair of electrons and form a coordinate covalent bond . This property allows zinc to interact with various molecules and potentially influence their behavior .
Biochemical Pathways
Zinc p-toluenesulfonate may be involved in various biochemical pathways due to the presence of zinc, which is a crucial element in many biological processes .
Pharmacokinetics
It’s known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
It’s known that zinc plays a crucial role in various biological processes, including enzyme function, protein structure, and cell signaling .
Action Environment
The action, efficacy, and stability of zinc p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and ionization of the compound, which in turn can influence its bioavailability and action . More research is needed to fully understand how environmental factors influence the action of zinc p-toluenesulfonate .
Properties
IUPAC Name |
zinc;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPIDBWTUCKKH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065456 | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-45-4 | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc di(toluene-4-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes zinc p-toluenesulfonate a promising catalyst for esterification reactions?
A1: Zinc p-toluenesulfonate demonstrates high catalytic activity in esterification reactions, particularly those involving chloroacetic acid and alcohols. [, ] This activity is attributed to the Lewis acidic nature of the zinc ion, which can activate the carboxylic acid towards nucleophilic attack by the alcohol. [] Research has shown its efficacy in synthesizing chloroacetates, with zinc methanesulfonate, zinc benzenesulfonate, and zinc p-toluenesulfonate exhibiting excellent reusability even after multiple reaction cycles. [] Furthermore, compared to other metal salts and combinations, zinc p-toluenesulfonate exhibits superior performance in catalyzing the carboxylation of propylene glycol to propylene carbonate. []
Q2: Beyond esterifications, are there other reactions where zinc p-toluenesulfonate shows catalytic promise?
A2: Yes, zinc p-toluenesulfonate has been shown to facilitate tosylation reactions under mild Mitsunobu conditions. [] These reactions typically proceed with inversion of configuration at the reactive center, highlighting the compound's potential for stereoselective synthesis.
Q3: How does zinc p-toluenesulfonate contribute to the production of polyester polymers?
A3: Zinc p-toluenesulfonate serves as a catalyst in the solid-state polymerization of polyester polymers. [] Notably, its incorporation allows for significant acceleration of the polymerization process, reducing the required time and potentially leading to more efficient production methods. [] This application is particularly valuable as it offers an alternative to traditional metal catalysts like tin or germanium, which carry greater environmental concerns. []
Q4: How does the thermal stability of zinc p-toluenesulfonate compare to other similar compounds?
A4: Research suggests that zinc p-toluenesulfonate exhibits good thermal stability. [] Studies comparing its performance as a thermal stabilizer for PVC to other benzene sulfonates, like zinc sulfonilate and zinc dodecylbene sulfonate, revealed comparable stabilizing effects to calcium stearate. [] This characteristic makes it a suitable candidate for applications involving elevated temperatures, such as the aforementioned solid-state polymerization of polyesters.
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